3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include sodium carbonate, dimethylformamide (DMF), and lithium hydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have bioactive properties that make it useful in studying biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione exerts its effects is likely complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the additional functional groups present in the target compound.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also contains the benzodioxin ring but has a different overall structure.
Uniqueness
The uniqueness of 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethyl-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H26N2O4S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6'-ethyl-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C26H26N2O4S/c1-5-16-10-18-15(2)13-25(3,4)28-23(18)19(11-16)26(24(28)30)27(22(29)14-33-26)17-6-7-20-21(12-17)32-9-8-31-20/h6-7,10-13H,5,8-9,14H2,1-4H3 |
InChI Key |
CXORYSAZRIXWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(C(=O)CS4)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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